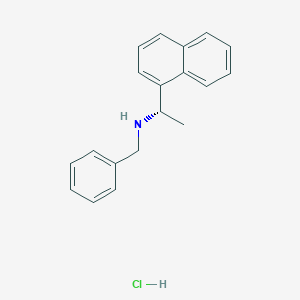

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLJDAVYFCDIDY-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163831-66-1 | |

| Record name | 1-Naphthalenemethanamine, α-methyl-N-(phenylmethyl)-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163831-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride chemical properties

An In-Depth Technical Guide to (S)-N-Benzyl-1-(1-naphthyl)ethylamine Hydrochloride: Properties, Synthesis, and Application in Chiral Resolution

Abstract

This compound is a chiral amine salt of significant utility in synthetic organic chemistry. Its primary application lies in its role as a chiral resolving agent, enabling the separation of racemic mixtures, particularly acidic compounds, through the formation of diastereomeric salts. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data for characterization, a robust protocol for its synthesis via reductive amination, and a practical guide to its application in the resolution of enantiomers. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding and practical methodologies involving this versatile reagent.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of the secondary amine formed by combining a 1-(1-naphthyl)ethyl group and a benzyl group on a nitrogen atom. The stereochemical designation "(S)" refers to the configuration at the chiral center—the carbon atom bonded to the naphthyl group, the methyl group, the nitrogen, and a hydrogen atom. This chirality is the basis for its utility in distinguishing between enantiomers.

The molecule's structure combines the bulky, aromatic naphthyl group and the benzyl group, which contribute to the crystalline nature of its diastereomeric salts, a critical factor for successful separation by fractional crystallization.

Caption: Structure of this compound

Physicochemical Properties

The hydrochloride salt form enhances the compound's stability and modifies its solubility profile compared to the free base, making it suitable for use in a variety of solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₀ClN | [1] |

| Molecular Weight | 297.82 g/mol | [1] |

| CAS Number | 163831-66-1 | [1] |

| Appearance | White to off-white crystalline solid | General Observation |

| Melting Point | 259-261 °C (for (R)-enantiomer) | [2] |

| Solubility | Soluble in polar solvents (e.g., methanol, water) | General Chemical Principles |

| Specific Rotation [α] | Not directly available for the title compound.The related imine, (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine, shows [α]D25 = +233° (c=1, CHCl₃). | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Representative data are as follows:

-

¹H NMR (Proton NMR): In a typical spectrum (in CDCl₃, shifts may vary slightly for the hydrochloride salt), one would expect to see:

-

A multiplet for the naphthyl protons, typically in the range of δ 7.4-8.2 ppm .

-

A multiplet for the benzyl phenyl protons, around δ 7.2-7.4 ppm .

-

A quartet for the methine proton (CH), shifted downfield.

-

A singlet or AB quartet for the benzylic methylene protons (CH₂).

-

A doublet for the methyl protons (CH₃), likely around δ 1.6-1.8 ppm .

-

A broad singlet for the ammonium proton (N-H).

-

-

¹³C NMR (Carbon NMR): The spectrum would show distinct signals for:

-

Multiple aromatic carbons from the naphthyl and phenyl rings (~123-141 ppm).

-

The methine carbon (CH) of the ethylamine backbone.

-

The benzylic methylene carbon (CH₂).

-

The methyl carbon (CH₃), which would be the most upfield signal (~24 ppm).[3]

-

-

FTIR (Infrared Spectroscopy): Key vibrational bands would include:

-

A broad peak centered around 2400-2800 cm⁻¹ corresponding to the N-H stretch of the secondary ammonium salt.

-

C-H stretching vibrations from the aromatic rings (~3000-3100 cm⁻¹) and aliphatic groups (~2850-2970 cm⁻¹).

-

C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region.

-

A C-N stretching band.

-

Spectra for the title compound are available for reference on public databases such as SpectraBase.[4]

Synthesis Methodology

The most efficient and common laboratory synthesis of (S)-N-Benzyl-1-(1-naphthyl)ethylamine is through the reductive amination of (S)-1-(1-naphthyl)ethylamine with benzaldehyde.[5][6] This process involves two key stages: the formation of an intermediate imine, followed by its reduction to the secondary amine. The final step is the formation of the hydrochloride salt.

Caption: Synthesis workflow via reductive amination.

Experimental Protocol: Synthesis

-

Imine Formation & Reduction:

-

To a solution of (S)-(-)-1-(1-naphthyl)ethylamine (1.0 eq) in methanol (5 mL per mmol of amine) in a round-bottom flask, add benzaldehyde (1.05 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-benzylidene imine intermediate.[3]

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of water (10 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude (S)-N-Benzyl-1-(1-naphthyl)ethylamine free base, often as an oil or waxy solid.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.

-

Application as a Chiral Resolving Agent

The primary utility of this compound is the separation of racemic acids.[7] The process leverages the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting the chiral amine with a racemic acid, a pair of diastereomeric salts is formed, which can then be separated.[8]

Mechanism of Action

-

Salt Formation: The basic (S)-amine [(S)-B] is reacted with a racemic acid [(R)-A / (S)-A]. This acid-base reaction forms two diastereomeric salts: [(R)-A:(S)-B] and [(S)-A:(S)-B].

-

Differential Solubility: These two diastereomers have different three-dimensional structures and intermolecular interactions. This results in different physical properties, most critically, different solubilities in a given solvent.[9]

-

Fractional Crystallization: By carefully choosing a solvent, one diastereomer can be selectively crystallized from the solution while the other remains dissolved.

-

Liberation of Enantiomers: After separating the crystallized salt, the pure acid enantiomer is recovered by treatment with a strong acid (like HCl), which protonates the carboxylate and liberates the resolving agent. The resolving agent can often be recovered and reused.

Caption: Workflow for chiral resolution of a racemic acid.

Example Protocol: Resolution of Racemic Mandelic Acid

-

Preparation: Dissolve racemic mandelic acid (1.0 eq) in a suitable solvent such as methanol or ethanol. In a separate flask, prepare the free base of (S)-N-Benzyl-1-(1-naphthyl)ethylamine by dissolving the hydrochloride salt in water and neutralizing with an aqueous base (e.g., 1M NaOH) until the free base separates. Extract the free base with an organic solvent (e.g., diethyl ether), dry, and remove the solvent.

-

Diastereomeric Salt Formation: Dissolve the extracted free base (0.5 eq, as only half is needed to resolve one enantiomer) in the same solvent used for the acid. Add the amine solution to the mandelic acid solution and heat gently to ensure complete dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for 24 hours to promote crystallization. One diastereomeric salt should precipitate.

-

Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold solvent to remove any adhering mother liquor. The filtrate contains the other diastereomer.

-

Liberation: Suspend the collected crystals in water and add 2M HCl until the solution is acidic (pH ~1-2). This will protonate the mandelic acid and re-form the amine hydrochloride salt.

-

Extraction: Extract the aqueous solution with diethyl ether. The pure enantiomer of mandelic acid will move to the ether layer, while the resolving agent's hydrochloride salt remains in the aqueous layer.

-

Final Product: Dry the ether layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the enantiomerically enriched mandelic acid. The purity can be checked using polarimetry.

Health and Safety Information

While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from closely related compounds like 1-(1-naphthyl)ethylamine provide a strong basis for safe handling.[10]

-

Hazard Statements: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11]

-

Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[11]

-

Response:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[11]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[10]

-

-

-

Storage: Store locked up in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

-

Supporting Information for Asymmetric C-H/N-H Annulation of Phthalimides with Bicyclic Alkenes. (n.d.). Retrieved from [Link]

-

Bernès, S., Hernández, G., Vázquez, J., Tovar, A., & Gutiérrez, R. (2011). (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1257. [Link]

-

(S)-(+)-N-benzyl-1-(1-naphthyl)ethylamine hydrochloride. (n.d.). SpectraBase. Retrieved from [Link]

-

Chiral resolution. (2023). In Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

1-(1-Naphthyl)ethylamine. (n.d.). PubChem. Retrieved from [Link]

-

Stereochemistry - Stereoelectronics. (2021, April 30). University of Liverpool. Retrieved from [Link]

-

Resolution of a Racemic Mixture. (n.d.). University of Colorado Boulder Science Learning Center. Retrieved from [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Retrieved from [Link]

-

(a) Reaction pathway for the reductive amination with benzaldehyde and... (n.d.). ResearchGate. Retrieved from [Link]

-

(r)-(-)-n-benzyl-1-(1-naphthyl)ethylamine hydrochloride. (n.d.). GlobalChemMall. Retrieved from [Link]

-

Kumar, M., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(50). [Link]

-

Bernès, S., et al. (2011). (S)-(+)-N-Benzyl-idene-1-(1-naphth-yl)ethyl-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1257. [Link]

-

(S)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride. (n.d.). Acmec Biochemical. Retrieved from [Link]

-

Time course of products distribution. (a) The reductive amination of benzaldehyde. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR of 4-nitro-1,8-naphthalimide-N-ethylene-N, N 0 -dimethyl, N 00 -hexadecyl bromide. (n.d.). ResearchGate. Retrieved from [Link]

-

(S)-(-)-α-(1-Naphthyl)ethylamine. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. 163831-66-1[(S)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride]- Acmec Biochemical [acmec.com.cn]

- 2. 1-(1-Naphthyl)ethylamine 98 42882-31-5 [sigmaaldrich.com]

- 3. (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. 1-(1-Naphthyl)ethylamine | C12H13N | CID 98089 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride CAS number

An In-Depth Technical Guide to (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride

Abstract

This compound is a significant chiral amine widely utilized as a crucial building block and resolving agent in asymmetric synthesis. Its stereospecific structure makes it invaluable in the development of enantiomerically pure pharmaceuticals and fine chemicals. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via reductive amination, methods for its analytical characterization, and its principal applications. The content is intended for researchers, chemists, and professionals in the fields of drug discovery and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Chiral Amines

In the landscape of modern pharmaceuticals and agrochemicals, chirality plays a pivotal role. The three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity, with one enantiomer often being therapeutically active while the other may be inactive or even harmful. Chiral amines are foundational motifs in approximately 40% of all pharmaceuticals, serving as key intermediates and structural components that dictate a drug's interaction with biological targets.[1][2] Their importance has driven extensive research into stereoselective synthetic methods to access enantiopure forms.[3][4]

(S)-N-Benzyl-1-(1-naphthyl)ethylamine, as a secondary amine featuring both a bulky naphthyl group and a benzyl substituent, provides a sterically defined chiral environment. This makes it an excellent candidate for use as a chiral auxiliary, a directing group in asymmetric reactions, or as a precursor for more complex chiral ligands and catalysts.[5] The hydrochloride salt form enhances its stability and handling characteristics as a crystalline solid.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and analytical identification.

| Property | Value | Reference(s) |

| CAS Number | 163831-66-1 | [6] |

| Molecular Formula | C₁₉H₁₉N · HCl | [6] |

| Molecular Weight | 297.82 g/mol | [6][7] |

| Appearance | Powder | [6] |

| Optical Activity | [α]20/D +61±2°, c = 2% in methanol | [6] |

| Synonyms | (S)-N-[1-(1-Naphthyl)ethyl]benzylamine hydrochloride | [6] |

| InChI Key | KCLJDAVYFCDIDY-RSAXXLAASA-N | [6] |

| SMILES | Cl.Cc2cccc3ccccc23 | [6] |

Synthesis via Diastereoselective Reductive Amination

The most common and efficient method for preparing N-benzylated secondary amines is reductive amination.[8][9] This "one-pot" strategy converts a primary amine and a carbonyl compound into a secondary amine via an intermediate imine, which is reduced in situ. This approach is highly favored in both academic and industrial settings due to its high atom economy and avoidance of over-alkylation issues common with direct alkylation methods.[9]

Mechanistic Rationale

The synthesis involves two key steps:

-

Imine Formation: The chiral primary amine, (S)-(-)-1-(1-Naphthyl)ethylamine, nucleophilically attacks the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a chiral Schiff base (imine). This step is typically catalyzed by mild acid.[10]

-

Reduction: The C=N double bond of the imine is then selectively reduced to a single bond. A key aspect of this process is the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated imine (iminium ion), which is more electrophilic.[9][10][11]

The overall synthetic transformation is illustrated below:

Caption: Synthetic workflow for (S)-N-Benzyl-1-(1-naphthyl)ethylamine HCl.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis.

Materials:

-

(S)-(-)-1-(1-Naphthyl)ethylamine (1.0 equiv) [CAS: 10420-89-0][12]

-

Benzaldehyde (1.05 equiv)

-

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (S)-(-)-1-(1-Naphthyl)ethylamine (1.0 equiv) and anhydrous DCM.

-

Imine Formation: Add benzaldehyde (1.05 equiv) to the stirred solution at room temperature. Allow the mixture to stir for 30-60 minutes to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control any initial exotherm. The reaction is typically stirred at room temperature for 3-12 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base, (S)-N-Benzyl-1-(1-naphthyl)ethylamine, typically as an oil.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with stirring. The hydrochloride salt will precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product. Purity can be assessed by melting point and NMR spectroscopy.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the final product is a critical, self-validating step in the synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra should show characteristic peaks for the naphthyl, benzyl, and ethylamine fragments. Spectral data for the title compound can be found in databases like SpectraBase.[13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups. The spectrum should show N-H stretching for the secondary amine salt and characteristic aromatic C-H and C=C stretching.[13]

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity (enantiomeric excess, ee), the free base can be analyzed using a chiral stationary phase column. This is essential to ensure that no racemization occurred during the synthesis.

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the parent free base.

Caption: A typical analytical workflow for product characterization.

Applications in Synthesis and Drug Development

The utility of this compound stems from its defined stereochemistry.

-

Chiral Building Block: It is a valuable starting material for the synthesis of more complex chiral molecules. The secondary amine can be further functionalized, and the stereocenter serves as a foundation for building enantiomerically pure targets.

-

Asymmetric Synthesis: The parent amine can be used to synthesize chiral ligands for transition-metal catalysts. These catalysts create a chiral pocket around the metal center, enabling high enantioselectivity in reactions like asymmetric hydrogenation, alkylation, or additions.[4][5][14]

-

Resolving Agent: Although less common for secondary amines, the parent primary amine, (S)-1-(1-naphthyl)ethylamine, is a classic resolving agent for racemic carboxylic acids. It forms diastereomeric salts that can be separated by crystallization. The principles of diastereomeric resolution are fundamental to chiral chemistry.

-

Precursor to Biologically Active Molecules: Chiral amines of this class are precursors to compounds with potential pharmacological activity, including calcimimetics and other receptor modulators.[15] The synthesis of chiral N,N-acetals, which are present in diuretic drugs, highlights the importance of such amine precursors in medicinal chemistry.[16]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

- The Essential Role of Chiral Amines in Drug Discovery and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. (n.d.). Chemical Communications (RSC Publishing).

-

(S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine. (2011). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 9, 2024, from [Link]

-

Selected chiral tertiary amine drugs. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Reductive aminations of ketones with aniline. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC - NIH. Retrieved January 9, 2024, from [Link]

-

(S)-(+)-N-benzyl-1-(1-naphthyl)ethylamine hydrochloride. (n.d.). SpectraBase. Retrieved January 9, 2024, from [Link]

-

(r)-(-)-n-benzyl-1-(1-naphthyl)ethylamine hydrochloride. (n.d.). GlobalChemMall. Retrieved January 9, 2024, from [Link]

-

(S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

- Preparation of N-benzylamines. (2002). Google Patents.

-

Reductive amination. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

-

(S)-(-)-1-(1-Naphthyl)ethylamine hydrochloride | 51600-24-9. (n.d.). AstaTech, Inc.. Retrieved January 9, 2024, from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]

-

(R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride. (n.d.). LookChem. Retrieved January 9, 2024, from [Link]

-

1-(1-Naphthyl)ethylamine. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

-

Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. (2025). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 9, 2024, from [Link]

-

Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. Retrieved January 9, 2024, from [Link]

-

Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor. (2014). Organic Syntheses. Retrieved January 9, 2024, from [Link]

-

(S)-(-)-α-(1-Naphthyl)ethylamine. (n.d.). NIST WebBook. Retrieved January 9, 2024, from [Link]

-

Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. (n.d.). PMC - PubMed Central. Retrieved January 9, 2024, from [Link]

-

New method for asymmetric N,N-acetal synthesis promises advances in drug development. (2021). News-Medical.net. Retrieved January 9, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (S)-N-Benzyl-1-(1-naphthyl)ethylamine = 96.0 163831-66-1 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. (S)-(−)-1-(1-ナフチル)エチルアミン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New method for asymmetric N,N-acetal synthesis promises advances in drug development | EurekAlert! [eurekalert.org]

An In-Depth Technical Guide on the Synthesis of (S)-N-Benzyl-1-(1-naphthyl)ethylamine Hydrochloride

<-3a--22_in-depth_technical_guide_on_the_synthesis_of_s-n-benzyl-1-1-naphthylethylamine_hydrochloride_22_>

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-N-Benzyl-1-(1-naphthyl)ethylamine and its hydrochloride salt are pivotal chiral building blocks in modern organic synthesis, particularly within pharmaceutical development. Their stereospecific structure is crucial for creating enantiomerically pure drugs, where different enantiomers can have vastly different biological activities. This guide provides a comprehensive, technically detailed protocol for the synthesis of (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride via reductive amination, a robust and widely utilized method for amine synthesis.[1][2] This document is structured to provide not only a step-by-step methodology but also the underlying mechanistic principles and critical considerations for ensuring a successful, high-yield, and high-purity synthesis.

Introduction: The Significance of Chiral Amines

Chiral amines, such as (S)-N-Benzyl-1-(1-naphthyl)ethylamine, are of paramount importance in the synthesis of biologically active molecules. The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's pharmacological profile. The (S)-enantiomer of this particular amine serves as a key intermediate in the synthesis of various therapeutic agents, including antifungal compounds.[3] Furthermore, its structural motif is integral to the development of chiral catalysts and ligands used in asymmetric synthesis.[4] This guide focuses on a reliable and scalable synthetic route to obtain the hydrochloride salt, which often exhibits improved stability and handling characteristics compared to the free base.

Synthetic Strategy: The Power of Reductive Amination

The synthesis of N-substituted amines is most effectively achieved through reductive amination.[1][5] This powerful one-pot reaction combines a carbonyl compound (an aldehyde or ketone) with an amine and a reducing agent.[1] The process is highly versatile and generally proceeds with good to excellent yields.[6]

The overall transformation for the synthesis of N-Benzyl-1-(1-naphthyl)ethylamine involves the reaction of 1-naphthaldehyde with benzylamine, followed by reduction. To obtain the desired (S)-enantiomer, a chiral resolution step is typically required, or an asymmetric synthesis approach must be employed. This guide will focus on the foundational reductive amination reaction, which produces the racemic mixture, and will briefly discuss strategies for obtaining the enantiomerically pure product.

Unveiling the Mechanism

The reductive amination process occurs in two principal stages:

-

Imine Formation: The reaction initiates with the nucleophilic attack of the amine (benzylamine) on the carbonyl carbon of the aldehyde (1-naphthaldehyde). This is followed by a dehydration step to form an imine, also known as a Schiff base. This equilibrium is often driven towards the product by removing the water formed.[7]

-

Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the final amine product. A key aspect of this step is the choice of reducing agent. Mild reducing agents are preferred to selectively reduce the imine in the presence of the starting aldehyde.[5][8]

Caption: The synthetic pathway from starting materials to the final hydrochloride salt.

Detailed Experimental Protocol

This section provides a robust, step-by-step procedure for the synthesis.

Materials and Reagents

| Reagent | Formula | M.W. | CAS No. |

| 1-Naphthaldehyde | C₁₁H₈O | 156.18 | 66-77-3 |

| Benzylamine | C₇H₉N | 107.15 | 100-46-9 |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Hydrochloric Acid (in Diethyl Ether) | HCl | 36.46 | 7647-01-0 |

Synthetic Procedure

Caption: A step-by-step workflow for the synthesis.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthaldehyde (1.0 eq) and benzylamine (1.1 eq) in dichloromethane (DCM).

-

Reduction: To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.[8] The use of STAB is advantageous as it is a mild and selective reducing agent that does not readily reduce the starting aldehyde.[5][7]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Isolation of the Free Base: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-1-(1-naphthyl)ethylamine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. To this solution, add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Final Product Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Chiral Resolution

To obtain the enantiomerically pure (S)-enantiomer, the racemic mixture of the free base can be resolved using a chiral acid, such as D-(-)-tartaric acid.[9] The diastereomeric salts formed will have different solubilities, allowing for their separation by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure free base, which can then be converted to the hydrochloride salt as described above.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the naphthyl and benzyl groups, as well as the aliphatic protons of the ethylamine backbone. |

| ¹³C NMR | The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule. |

| FTIR | The spectrum will show characteristic absorption bands for N-H stretching (amine salt), aromatic C-H stretching, and aromatic C=C stretching.[10] |

| Mass Spec | The mass spectrum should show a molecular ion peak corresponding to the free base. |

| Melting Point | A sharp melting point range consistent with the literature value for the hydrochloride salt. |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

1-Naphthaldehyde and benzylamine are irritants. Avoid inhalation and contact with skin and eyes.

-

Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle in a dry environment.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Hydrochloric acid is corrosive. Handle with extreme care.

-

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of this compound. By leveraging the efficiency and selectivity of reductive amination, researchers can reliably produce this valuable chiral intermediate. The detailed protocol, coupled with mechanistic insights and safety considerations, serves as a valuable resource for professionals in organic synthesis and drug development, enabling the advancement of research and the creation of novel chemical entities.

References

-

Reductive Amination. Chem LibreTexts. Available at: [Link]

-

(S)-(+)-N-benzyl-1-(1-naphthyl)ethylamine hydrochloride Spectra. SpectraBase. Available at: [Link]

-

Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. European Journal of Medicinal Chemistry. Available at: [Link]

-

Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ResearchGate. Available at: [Link]

-

Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. ResearchGate. Available at: [Link]

-

Reductive Amination. Organic Chemistry Portal. Available at: [Link]

- Preparation of N-benzylamines. Google Patents.

-

Reductive amination. Wikipedia. Available at: [Link]

- Resolution method of R-(+)-1-(1-naphthyl) ethylamine. Google Patents.

-

Advanced Organic Synthesis: Applications of (R)-(+)-1-(1-Naphthyl)ethylamine. Boroncore. Available at: [Link]

-

N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. Organic Syntheses. Available at: [Link]

-

(S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine. Acta Crystallographica Section E. Available at: [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Royal Society of Chemistry. Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of the American Chemical Society. Available at: [Link]

-

Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

-

1-(1-Naphthyl)ethylamine. PubChem. Available at: [Link]

Sources

- 1. gctlc.org [gctlc.org]

- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 3. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Core Mechanism of Action of (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride

Executive Summary and Introduction

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride is a chiral amine, identified by CAS Number 163831-66-1.[1] While direct pharmacological studies on this specific molecule are not extensively published in peer-reviewed literature, its chemical architecture provides a strong, rational basis for predicting its mechanism of action. This guide synthesizes information from structure-activity relationship (SAR) studies on closely related compounds to posit a primary mechanistic hypothesis.

The core structure of this compound is a naphthylamine derivative, a pharmacophore famously utilized in the potent and selective serotonin reuptake inhibitor (SSRI), Sertraline.[2] This structural analogy is the cornerstone of our analysis. This whitepaper will:

-

Deconstruct the molecular architecture of this compound.

-

Propose its primary mechanism of action as an inhibitor of the serotonin transporter (SERT) based on established SAR principles.

-

Detail the downstream neurochemical consequences of this action.

-

Provide a comprehensive, field-proven workflow for experimentally validating the hypothesized mechanism.

Our analysis concludes that this compound is a high-interest candidate for investigation as a selective serotonin reuptake inhibitor.

The Naphthylamine Scaffold: A Privileged Structure for SERT Inhibition

The serotonin transporter (SERT) is a critical membrane protein that mediates the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron, thereby terminating its signal.[3] Inhibition of SERT is the primary mechanism of action for the most widely prescribed class of antidepressants, the SSRIs.[3]

The naphthylamine scaffold has proven to be a highly effective core for designing potent and selective SERT inhibitors.[2][4] The quintessential example is Sertraline, a naphthylamine derivative that exhibits high-affinity binding to SERT and is a cornerstone of depression and anxiety treatment.[2][5] The rigid, bicyclic naphthalene ring system provides a specific hydrophobic interaction profile within the central binding pocket of the SERT protein.[6][7]

Structure-activity relationship studies on various 3-(naphthalen-1-yl)propan-1-amine derivatives have confirmed that this scaffold is a promising foundation for developing novel SERT-targeting therapeutics.[4] These studies demonstrate that specific substitutions on both the naphthalene ring and the amine nitrogen are key determinants of binding affinity and selectivity.[4][8]

Proposed Core Mechanism of Action: Selective Inhibition of the Serotonin Transporter (SERT)

Based on its structural features, the primary mechanism of action for this compound is hypothesized to be the inhibition of the serotonin transporter (SERT) .

By binding to the central substrate-binding site of SERT, the compound is predicted to act as a competitive inhibitor, blocking the re-entry of serotonin into the presynaptic neuron. This blockade leads to an increased concentration and prolonged residence time of serotonin in the synaptic cleft. The elevated synaptic serotonin levels enhance neurotransmission at postsynaptic 5-HT receptors, which is believed to mediate the therapeutic effects of SSRIs in mood and anxiety disorders.[2][3]

Caption: Proposed mechanism of SERT inhibition in the serotonergic synapse.

Structure-Activity Relationship (SAR) Analysis

The rationale for this mechanistic hypothesis is grounded in SAR data from related naphthalen-1-yl amine derivatives.[4]

-

Naphthalen-1-yl Core: This group forms the primary hydrophobic anchor into the SERT binding pocket, analogous to the role it plays in Sertraline.

-

(S)-Stereochemistry: Chirality is critical for the binding of many ligands to transporters. For related chiral amines, the (S)-enantiomer has been shown to be essential for potent biological activity, suggesting a specific stereochemical requirement for optimal interaction with the chiral environment of the SERT binding site.[9]

-

N-Benzyl Substitution: Compared to an unsubstituted primary amine, N-alkylation can significantly modulate potency. Studies on the 3-(naphthalen-1-yl)propan-1-amine scaffold show that N-methylation improves SERT inhibitory potency.[4] While larger alkyl groups can decrease activity due to steric hindrance, the N-benzyl group introduces additional aromatic interactions (π-π stacking) which may enhance binding affinity within a specific sub-pocket of the transporter.

The following table, adapted from SAR studies on related compounds, illustrates the impact of substitutions on SERT inhibition.[4]

| Compound ID | R1 (N-substitution) | R2 (Naphthalene Ring) | hSERT IC50 (nM) |

| 1 | -H | -H (unsubstituted) | 150 |

| 2a | -CH3 | -H | 75 |

| 2b | -CH2CH3 | -H | 98 |

| 3b | -H | 4-Chloro | 25 |

| Hypothetical | -CH2Ph (Benzyl) | -H | To Be Determined |

This data underscores that N-substitution is a critical determinant of potency. The N-benzyl group of the topic compound represents a logical extension of this chemical exploration, meriting direct experimental evaluation.

Experimental Verification Workflow

To rigorously test the hypothesis that this compound is a SERT inhibitor, the following tiered experimental approach is recommended. This workflow provides a self-validating system, moving from target engagement to functional activity.

Caption: A tiered workflow for validating the proposed mechanism of action.

Step 1: In Vitro Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the compound for the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters. This establishes both primary target engagement and selectivity.

-

Protocol Outline:

-

Preparation: Utilize membrane preparations from HEK293 cells stably expressing either hSERT, hDAT, or hNET.

-

Assay Components:

-

Radioligand for SERT: [³H]Citalopram or [³H]Paroxetine.

-

Radioligand for DAT: [³H]WIN 35,428.

-

Radioligand for NET: [³H]Nisoxetine.

-

Test Compound: this compound at 10-12 serial dilutions (e.g., 0.1 nM to 10 µM).

-

Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM Sertraline for SERT).

-

-

Incubation: Combine membrane preparations, radioligand, and test compound in a 96-well plate. Incubate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Termination: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value generated by non-linear regression of the competition binding curve.

-

Step 2: In Vitro Synaptosomal [³H]-Serotonin Uptake Assay

-

Objective: To measure the functional inhibition of SERT by quantifying the reduction in serotonin uptake into presynaptic nerve terminals.

-

Protocol Outline:

-

Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum or cortex) via differential centrifugation.

-

Pre-incubation: Pre-incubate synaptosomal preparations with various concentrations of the test compound for 15-30 minutes at 37°C.

-

Uptake Initiation: Initiate the uptake reaction by adding a low concentration of [³H]-Serotonin.

-

Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes and measure the amount of accumulated [³H]-Serotonin via scintillation counting.

-

Analysis: Plot the inhibition of uptake against the log concentration of the test compound to determine the IC50 value.

-

Conclusion

The chemical structure of this compound contains the essential naphthylamine pharmacophore known to confer high-affinity binding and inhibition of the serotonin transporter. Based on extensive structure-activity relationship data from Sertraline and other potent SERT inhibitors, its primary mechanism of action is confidently proposed to be the selective inhibition of serotonin reuptake. This hypothesis is readily testable using standard, robust in vitro binding and functional assays. For researchers in neuropharmacology and drug development, this compound represents a compelling subject for further investigation as a potential modulator of the serotonergic system.

References

-

Middleton, D. S., et al. (2006). Designing rapid onset selective serotonin re-uptake inhibitors. Part 1: Structure-activity relationships of substituted (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthaleneamine. Bioorganic & Medicinal Chemistry Letters, 16(5), 1434-9. [Link]

-

Stahl, S. M., et al. (2013). A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? International Journal of Neuropsychopharmacology, 16(3), 693-705. [Link]

-

Vaswani, M., et al. (2003). Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram. ResearchGate. [Link]

-

Coleman, J. A., et al. (2017). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. bioRxiv. [Link]

-

Wang, X., et al. (2013). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. PMC - NIH. [Link]

-

Dr. Oracle. (2025). What are the differences in serotonin receptors targeted by Paxil (paroxetine) vs Zoloft (sertraline) vs Lexapro (escitalopram)? Dr. Oracle. [Link]

-

Koe, B. K., et al. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. The Journal of Pharmacology and Experimental Therapeutics, 226(3), 686-700. [Link]

-

Gutto, J., et al. (2013). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. European Journal of Medicinal Chemistry, 68, 482-96. [Link]

Sources

- 1. (S)-N-Benzyl-1-(1-naphthyl)ethylamine = 96.0 163831-66-1 [sigmaaldrich.com]

- 2. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Designing rapid onset selective serotonin re-uptake inhibitors. Part 1: Structure-activity relationships of substituted (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthaleneamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Practical Guide to Chiral Resolution Using Naphthylethylamine Derivatives

Abstract: The enantioselective synthesis and separation of chiral molecules are cornerstones of modern pharmaceutical development. Among the arsenal of techniques available for chiral resolution, the use of 1-(1-naphthyl)ethylamine (NEA) and its derivatives as resolving agents remains a robust, versatile, and scalable strategy. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical methodologies for applying NEA derivatives in chiral resolution. We will explore the mechanistic underpinnings of diastereomeric salt formation, provide detailed experimental protocols for classical crystallization and modern chromatographic techniques, and present data-driven insights to guide experimental design and troubleshooting.

Chapter 1: The Imperative of Chirality in Modern Chemistry

1.1 Introduction to Chirality and Enantiomers

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. These stereoisomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. More critically, enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles in the chiral environment of the human body.[1][2]

1.2 The Significance in Pharmaceuticals: Efficacy, Safety, and the "Chiral Switch"

The biological activity of a drug is predicated on its precise interaction with chiral receptors, enzymes, and other biomolecules. Consequently, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause harmful side effects.[1][3] The tragic case of thalidomide in the mid-20th century, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the importance of stereochemical purity in pharmaceuticals. This has led to a paradigm shift in drug development, often referred to as the "chiral switch," where single-enantiomer drugs are developed to replace existing racemic mixtures, enhancing safety and efficacy.

1.3 Overview of Chiral Resolution Techniques

The separation of a racemic mixture into its constituent enantiomers is known as chiral resolution.[4] While numerous methods exist, they can be broadly categorized into:

-

Crystallization-based methods: The most industrially favored technique, which includes spontaneous resolution and, more commonly, the formation of diastereomeric salts.[5]

-

Chromatographic methods: Utilizing chiral stationary phases (CSPs) or chiral mobile phase additives to achieve separation.[1][6]

-

Enzymatic resolution: Employing enzymes that selectively react with one enantiomer.[7]

This guide will focus on the first two methods, centered around the application of 1-(1-naphthyl)ethylamine and its derivatives as powerful chiral resolving agents.

Chapter 2: 1-(1-Naphthyl)ethylamine (NEA): The Workhorse of Chiral Resolution

2.1 The Archetype: (R)- and (S)-1-(1-Naphthyl)ethylamine

1-(1-Naphthyl)ethylamine (NEA) is a primary amine featuring a chiral center at the carbon adjacent to the amino group and a bulky naphthyl moiety. Available in both (R) and (S) enantiomerically pure forms, it is one of the most effective and widely used resolving agents for racemic acids.[8] Its popularity stems from its ability to form stable, crystalline diastereomeric salts with a wide range of acidic compounds, facilitating separation by fractional crystallization.[4]

2.2 The Mechanism of Diastereomeric Salt Formation: A Deep Dive

The resolving power of NEA is based on its reaction with a racemic acid to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, most notably different solubilities, which allows for their separation.[4][8]

The chiral recognition mechanism is often explained by the three-point interaction model .[2][9][10] For a stable diastereomeric complex to form and crystallize preferentially, there must be at least three points of interaction between the chiral resolving agent and one of the enantiomers. In the case of NEA resolving a carboxylic acid, these interactions are typically:

-

Ionic Interaction: A strong acid-base reaction between the amine group (-NH₂) of NEA and the carboxyl group (-COOH) of the acid, forming an ammonium-carboxylate salt bridge.[11]

-

Hydrogen Bonding: Additional hydrogen bonds can form between the N-H protons of the ammonium ion and oxygen atoms on the carboxylate.

-

π-π Stacking: The electron-rich naphthyl ring of NEA interacts favorably with an aromatic group on the acid, leading to stabilizing π-π stacking interactions.[11]

One enantiomer of the acid will form a more stable, less soluble crystalline lattice with the NEA resolving agent due to a better stereochemical fit, allowing it to precipitate from the solution while the other diastereomeric salt remains in the mother liquor.[9][10]

Chapter 3: Methodologies in Practice: From Benchtop to Scale-Up

3.1 Classical Resolution via Diastereomeric Crystallization

This remains the most common and cost-effective method for chiral resolution on an industrial scale. The process relies on the differential solubility of the two diastereomeric salts formed between the racemic compound and the chiral resolving agent.

The general workflow involves dissolving the racemic acid and a sub-stoichiometric amount (typically 0.5 equivalents) of the NEA resolving agent in a suitable solvent. Upon cooling or concentration, the less soluble diastereomeric salt crystallizes out of the solution, enriching the mother liquor in the other diastereomer. The crystallized salt is then isolated, and the pure enantiomer is liberated by treatment with a base.[4]

This protocol is a generalized procedure and must be optimized for each specific substrate.

-

Reagent Preparation: In a suitable reaction vessel, charge the racemic carboxylic acid (1.0 eq.).

-

Solvent Addition: Add the chosen solvent (e.g., methanol, ethanol, or a mixture with water) in a volume sufficient to dissolve the acid upon heating.[12]

-

Dissolution: Heat the mixture with stirring until all solids are dissolved.

-

Addition of Resolving Agent: In a separate vessel, dissolve the chiral resolving agent, (R)-(+)-1-(1-naphthyl)ethylamine (0.5 - 1.0 eq.), in a minimal amount of the same solvent. Add this solution dropwise to the heated acid solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. The formation of prism-shaped crystals is often observed.[4] The process can be left undisturbed for several hours to overnight to maximize crystal growth.

-

Isolation: Collect the precipitated crystals by suction filtration. Wash the filter cake with a small amount of ice-cold solvent to remove residual mother liquor.

-

Liberation of the Enantiomer: Suspend the collected diastereomeric salt crystals in water. Add a base (e.g., 10% NaOH solution) until the solution is alkaline (pH > 10) to deprotonate the NEA and liberate the free amine.[4] The carboxylate salt of the desired enantiomer will now be dissolved in the aqueous layer.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove the liberated NEA resolving agent (which can be recovered and recycled).

-

Acidification & Isolation: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure enantiomer of the carboxylic acid. Collect the solid by filtration, wash with water, and dry to a constant weight.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or polarimetry. An e.e. of >95% is often achievable.[12]

The success of a classical resolution is highly dependent on several factors:

| Parameter | Field-Proven Insights & Rationale |

| Solvent Choice | The solvent system is the most critical parameter. It dictates the solubility of both diastereomeric salts. Protic solvents like methanol, ethanol, and isopropanol, often mixed with water, are common choices.[12] The presence of water can be essential, as it may be incorporated into the crystal structure, stabilizing the less soluble salt and enhancing resolution efficiency.[13] However, in some cases, water can be detrimental.[13] The goal is to find a solvent where the difference in solubility between the two diastereomers is maximized. |

| Temperature Profile | A slow cooling rate is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in low enantiomeric purity. A controlled, gradual temperature reduction allows for the formation of well-defined crystals of the less soluble salt. |

| Stoichiometry | While a 1:1 molar ratio of acid to amine can be used, it is often more efficient to use a sub-stoichiometric amount (e.g., 0.5 eq.) of the resolving agent. This ensures that only the less soluble salt precipitates, leaving the majority of the more soluble diastereomer in solution, which can improve the enantiomeric excess of the crystalline product. |

| Purity of Reagents | The enantiomeric purity of the starting resolving agent is paramount. Any impurity in the NEA will directly reduce the maximum achievable enantiomeric excess of the final product. |

3.2 Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) offers a powerful analytical and preparative tool for chiral separations involving NEA derivatives.

One of the most effective approaches in chiral HPLC is the use of "Pirkle-type" CSPs. In these columns, a chiral selector, often a derivative of an amino acid, is covalently bonded to a silica support.[14] While NEA itself is not typically the bonded selector, the principles of chiral recognition are the same. The separation occurs due to the transient formation of diastereomeric complexes between the enantiomers in the mobile phase and the chiral selector on the stationary phase. These complexes have different stabilities, leading to different retention times on the column.[1] For the separation of amines like NEA, derivatization with an achiral agent (like β-naphthylchloroformate) can be performed to introduce groups that interact strongly with a Pirkle-type CSP.[14][15]

Developing a robust chiral HPLC method requires a systematic screening of columns and mobile phases.[16]

-

Column Screening: Test a variety of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based, Pirkle-type) to find one that shows baseline separation for the target enantiomers.[6]

-

Mobile Phase Optimization: The choice of mobile phase significantly affects retention and selectivity.[1]

-

Normal Phase: Typically mixtures of hexane or heptane with a polar modifier like isopropanol or ethanol. This mode often maximizes π-π and hydrogen bonding interactions.

-

Reversed Phase: Aqueous buffers with organic modifiers like acetonitrile or methanol.

-

Polar Organic Mode: Using polar solvents like methanol, often with small amounts of acid/base additives, especially with macrocyclic glycopeptide columns.[16]

-

-

Parameter Tuning: Optimize flow rate, temperature, and modifier concentration to achieve the best balance of resolution, analysis time, and peak shape.

Chapter 4: Conclusion and Future Perspectives

1-(1-Naphthyl)ethylamine and its derivatives are indispensable tools in the field of chiral resolution. Their effectiveness in classical crystallization is rooted in the formation of diastereomeric salts with well-differentiated solubilities, a process governed by a combination of ionic, hydrogen bonding, and π-π interactions. This method remains highly relevant for large-scale industrial synthesis due to its cost-effectiveness and scalability.

Furthermore, the principles of chiral recognition demonstrated by NEA are mirrored in modern chromatographic techniques, guiding the development of effective chiral stationary phases for both analytical and preparative HPLC. The continued exploration of novel NEA derivatives[17] and their application in innovative resolution strategies, such as enzymatic kinetic resolutions,[7][18] ensures that this class of resolving agents will remain at the forefront of pharmaceutical development and asymmetric synthesis for the foreseeable future.

References

- Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. (2025).

- Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (2025).

- Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. (2025).

- Resolution method of R-(+)-1-(1-naphthyl) ethylamine. (N/A).

- Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. (N/A). CrystEngComm (RSC Publishing).

- The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Deriv

- Chiral stationary phases for HPLC. (2025).

- Preparation of ( R )-1-(2-Naphthyl)ethylamine by Enzymatic Kinetic Resolution with A New Acyl Donor. (2025).

- The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Deriv

- Strategies for chiral separation: from racemate to enantiomer. (N/A).

- Resolution of a Racemic Mixture. (N/A). Science Learning Center.

- Chiral Method Development Str

- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (N/A). UNCW Institutional Repository.

- Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.

- The three-point interaction model. Enantiomer ( a ) presents three... (N/A).

- Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotic. (2008). PubMed.

- "Three-point interaction" model of chiral recognition. (N/A).

- The three-point interaction model. Enantiomer ( a ) presents three... (N/A).

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. researchgate.net [researchgate.net]

- 3. Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. sci-hub.box [sci-hub.box]

- 15. scilit.com [scilit.com]

- 16. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]

- 17. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Characterization of (S)-N-Benzyl-1-(1-naphthyl)ethylamine Hydrochloride: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic data for (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride (CAS Number: 163831-66-1), a chiral amine of significant interest in pharmaceutical research and development.[1] The structural elucidation and purity assessment of such molecules are paramount, and this document will explore the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—to achieve a comprehensive characterization.

Molecular Structure and Chirality

This compound is a chiral secondary amine hydrochloride salt. The molecule possesses a stereocenter at the carbon atom attached to the naphthyl group, the ethylamine methyl group, and the benzylamino group. The "(S)" designation denotes the specific three-dimensional arrangement of these substituents.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a chiral molecule like this compound, NMR not only confirms the connectivity of atoms but can also provide information about the stereochemistry.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Due to the presence of the hydrochloride salt, the amine proton is expected to be a broad singlet and may exchange with deuterium oxide (D₂O).

Expected ¹H NMR Spectral Features:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.7 - 1.9 | Doublet | 3H | -CH(CH₃)- | The methyl protons are split by the adjacent methine proton. |

| ~3.8 - 4.2 | Quartet | 1H | -CH(CH₃)- | The methine proton is split by the three methyl protons. |

| ~4.3 - 4.7 | Singlet | 2H | -CH₂-Ph | The benzylic protons are typically a singlet unless there is restricted rotation. |

| ~7.2 - 8.2 | Multiplet | 12H | Aromatic protons (Naphthyl and Benzyl) | The protons on the naphthyl and benzyl rings will appear as a complex multiplet in the aromatic region. |

| ~9.0 - 10.0 | Broad Singlet | 1H | N-H⁺ | The proton on the nitrogen is deshielded due to the positive charge and will likely appear as a broad signal. This peak will disappear upon D₂O exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Set the relaxation delay to at least 1-2 seconds.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks and determine the chemical shifts and coupling constants. For confirmation of the N-H⁺ peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H⁺ peak should disappear.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Spectral Features:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~20 - 25 | -CH(CH₃)- | The methyl carbon is in the aliphatic region. |

| ~50 - 55 | -CH₂-Ph | The benzylic carbon is deshielded by the adjacent nitrogen and phenyl ring. |

| ~55 - 60 | -CH(CH₃)- | The methine carbon is also in the aliphatic region, deshielded by the nitrogen and naphthyl group. |

| ~120 - 140 | Aromatic carbons (Naphthyl and Benzyl) | The carbons of the aromatic rings will appear in this region. The exact shifts will depend on the substitution pattern. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational modes will confirm the presence of the amine salt and the aromatic rings.

Expected FTIR Spectral Features:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~2400 - 2800 | N-H⁺ stretch | Secondary Amine Salt | The stretching vibration of the N-H⁺ bond in a secondary amine salt appears as a broad and strong absorption in this region. |

| ~3000 - 3100 | Aromatic C-H stretch | Aromatic Ring | Stretching vibrations of the C-H bonds on the naphthyl and benzyl rings. |

| ~2850 - 2960 | Aliphatic C-H stretch | Alkyl groups | Stretching vibrations of the C-H bonds in the ethyl and benzyl methylene groups. |

| ~1500 - 1600 | C=C stretch | Aromatic Ring | In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |

| ~1450 - 1550 | N-H⁺ bend | Secondary Amine Salt | Bending vibration of the N-H⁺ bond. |

| ~690 - 900 | Aromatic C-H out-of-plane bend | Substituted Aromatic Ring | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean before acquiring a background spectrum.

-

Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Expected Mass Spectrum Features:

For this compound, the analysis would typically be performed on the free base after neutralization. The molecular ion peak ([M]⁺) for the free base (C₁₉H₁₉N) would be expected at an m/z of 261.15.

Key Fragmentation Pathways:

-

Benzylic cleavage: Loss of a benzyl radical (C₇H₇•) to give a fragment at m/z 170, corresponding to the [M - 91]⁺ ion.

-

Alpha-cleavage: Cleavage of the bond between the chiral carbon and the naphthyl group, leading to a fragment corresponding to the benzyl-ethylamine cation.

Caption: Key fragmentation pathways in the mass spectrum.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-100 µg/mL). If starting with the hydrochloride salt, neutralization with a weak base may be necessary to observe the free base.

-

Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion